molecular formula C29H29NO B12544581 2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline CAS No. 670257-74-6

2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline

Cat. No.: B12544581
CAS No.: 670257-74-6
M. Wt: 407.5 g/mol
InChI Key: BPDVZQLZCINCQL-UHFFFAOYSA-N
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Description

2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to use Friedel-Crafts alkylation and acylation reactions to introduce the necessary substituents onto the aromatic ring. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and reagents like ethyl bromide and acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring using reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) catalyst for bromination; nitric acid (HNO₃) with sulfuric acid (H₂SO₄) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce fully saturated quinoline derivatives.

Scientific Research Applications

2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: A simpler aromatic compound with similar functional groups.

    2-(4-Ethoxyphenyl)ethanol: Another related compound with an ethoxy group on the aromatic ring.

    6-Methylquinoline: The core structure of the compound, which can be substituted with various groups to yield different derivatives.

Uniqueness

2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

670257-74-6

Molecular Formula

C29H29NO

Molecular Weight

407.5 g/mol

IUPAC Name

2-[3-[2-[2-(4-ethoxyphenyl)ethenyl]phenyl]propyl]-6-methylquinoline

InChI

InChI=1S/C29H29NO/c1-3-31-28-18-13-23(14-19-28)12-15-25-8-5-4-7-24(25)9-6-10-27-17-16-26-21-22(2)11-20-29(26)30-27/h4-5,7-8,11-21H,3,6,9-10H2,1-2H3

InChI Key

BPDVZQLZCINCQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2CCCC3=NC4=C(C=C3)C=C(C=C4)C

Origin of Product

United States

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